Cas no 13494-08-1 (1,2-Cyclopentanedione,3-ethyl-)
13494-08-1 structure
Product Name:1,2-Cyclopentanedione,3-ethyl-
CAS No:13494-08-1
MF:C7H10O2
MW:126.153102397919
CID:194610
Update Time:2025-04-19
1,2-Cyclopentanedione,3-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclopentanedione,3-ethyl-
- 3-ethylcyclopentane-1,2-dione
- 3-Ethyl-1,2-cyclopentadione
- 1,2-Cyclopentanedione, 3-ethyl-
-
- Inchi: 1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h5H,2-4H2,1H3
- InChI Key: RRVYBPVLSILURP-UHFFFAOYSA-N
- SMILES: CCC1C(=O)C(=O)CC1
Computed Properties
- Exact Mass: 126.0681
- Monoisotopic Mass: 126.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 21
- XLogP3: 0.5
- Topological Polar Surface Area: 34.1
Experimental Properties
- Density: 1.057
- Boiling Point: 198.1°Cat760mmHg
- Flash Point: 68.9°C
- Refractive Index: 1.459
- PSA: 34.14
1,2-Cyclopentanedione,3-ethyl- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
13494-08-1 (1,2-Cyclopentanedione,3-ethyl-) Related Products
- 2767-84-2((1S)-(+)-Camphorquinone)
- 765-70-8(3-Methylcyclopentane-1,2-dione)
- 846-46-8(5a-Androstanedione)
- 10334-26-6((1R)-(-)Camphorquinone)
- 7493-58-5(2,3-Pentanedione,4-methyl-)
- 10373-78-1(DL-Camphorquinone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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